2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with a complex structure that includes multiple ether linkages and a benzaldehyde functional group
Preparation Methods
The synthesis of 2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-methylphenol, which is then subjected to etherification reactions with ethylene glycol derivatives to form the desired compound. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the etherification process .
Chemical Reactions Analysis
2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ether linkages provide flexibility and solubility, enhancing its ability to interact with various biological molecules .
Comparison with Similar Compounds
2-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde can be compared with similar compounds such as:
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound has similar ether linkages but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methoxybenzaldehyde: This compound has a simpler structure with only one methoxy group and an aldehyde group, making it less versatile in synthetic applications.
Properties
IUPAC Name |
2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-15-7-8-18(19(13-15)21-2)24-12-10-22-9-11-23-17-6-4-3-5-16(17)14-20/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGFJJYIMXBFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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